1-Benzyl-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
1-Benzyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a benzyl group attached to a dihydropyridine ring, with a nitrile group at the third position.
Preparation Methods
The synthesis of 1-Benzyl-1,6-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired dihydropyridine derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-3-carbonitrile derivatives, while reduction can produce 1-benzyl-1,6-dihydropyridine-3-amine.
Scientific Research Applications
1-Benzyl-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to calcium channel blockers, as dihydropyridines are known to interact with these channels.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of antihypertensive drugs, is ongoing.
Industry: It is used in the production of dyes and pigments, leveraging its ability to form stable color complexes
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .
Comparison with Similar Compounds
1-Benzyl-1,6-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and nicardipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. For instance:
Nifedipine: Known for its potent vasodilatory effects.
Amlodipine: Has a longer half-life, making it suitable for once-daily dosing.
Nicardipine: Used in the treatment of angina and hypertension.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
74124-15-5 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-benzyl-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H12N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-7,11H,8,10H2 |
InChI Key |
DNYHXNRSBCLVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=CN1CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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